molecular formula C19H18N2O3S2 B2870833 (E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-37-5

(E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2870833
CAS No.: 682783-37-5
M. Wt: 386.48
InChI Key: XOROYRMSRGBAHU-LFIBNONCSA-N
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Description

(E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Biological Activity

(E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cytoprotective properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H20N2O2S
  • IUPAC Name : this compound

The presence of a thiazolidinone moiety is significant as it is often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the condensation of furan derivatives with thiazolidinones. The synthetic route generally includes:

  • Formation of Thiazolidinone : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Aldol Condensation : Combining the thiazolidinone with a furan derivative under acidic or basic conditions to yield the final product.

Anticancer Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A54925

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which has been attributed to the modulation of key signaling pathways such as p53 and MAPK.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytoprotective Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated cytoprotective effects in various cellular models. Studies have shown that it can mitigate oxidative stress-induced damage in human fibroblast cells.

Case Study: Cytoprotection Against Oxidative Stress
In a study involving CCD-18Co cells exposed to hydrogen peroxide, treatment with this compound resulted in:

  • Reduction of ROS Levels : Decreased reactive oxygen species levels by approximately 40%.
  • Improved Cell Viability : Enhanced cell viability by 30% compared to untreated controls.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-5-3-7-15(13(12)2)20-17(22)8-9-21-18(23)16(26-19(21)25)11-14-6-4-10-24-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOROYRMSRGBAHU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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